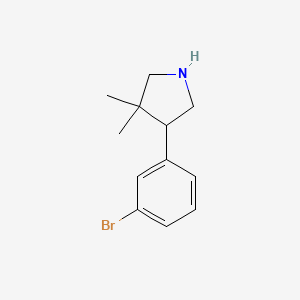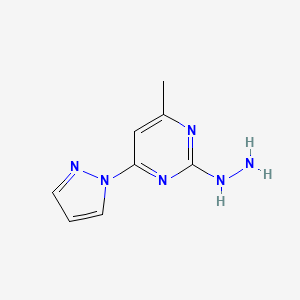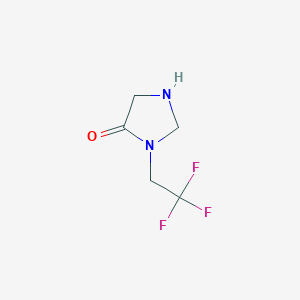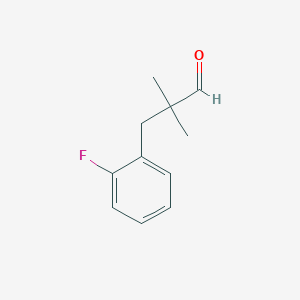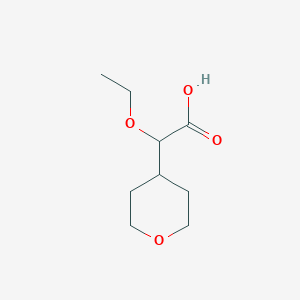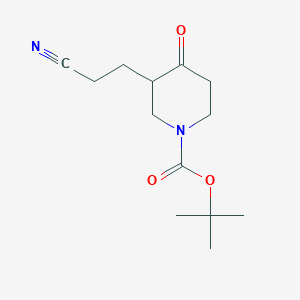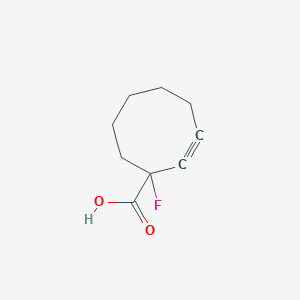
1-Fluorocyclooct-2-yne-1-carboxylic acid
Descripción general
Descripción
1-Fluorocyclooct-2-yne-1-carboxylic acid is a chemical compound with the molecular formula C9H11FO2 . It has a molecular weight of 170.18 .
Molecular Structure Analysis
The molecular structure of 1-Fluorocyclooct-2-yne-1-carboxylic acid consists of a cyclooctyne ring with a fluorine atom and a carboxylic acid group attached . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
1-Fluorocyclooct-2-yne-1-carboxylic acid has a molecular weight of 170.18 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Medical Imaging
Synthesis Techniques : Research has led to the synthesis of various fluorine-labeled compounds similar to 1-Fluorocyclooct-2-yne-1-carboxylic acid. For example, Sloan and Kirk (1997) developed a synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, highlighting advancements in the synthesis of fluorinated compounds (Sloan & Kirk, 1997).
Medical Imaging : Compounds similar to 1-Fluorocyclooct-2-yne-1-carboxylic acid have been used in medical imaging, especially in PET scans for tumor detection. Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for positron emission tomography to aid in tumor delineation (Shoup & Goodman, 1999).
Applications in Cancer Diagnosis and Treatment
Tumor Imaging : McConathy et al. (2003) improved the synthesis of anti-[18F]FACBC, demonstrating its potential for tumor imaging with positron emission tomography. This is a significant step towards the routine production of anti-[18F]FACBC for human use, particularly in cancer diagnosis (McConathy et al., 2003).
Prostate Carcinoma : Ren et al. (2016) performed a meta-analysis on the performance of 18F-FACBC PET/CT in the diagnosis of recurrent prostate carcinoma, highlighting its non-invasive, metabolic imaging capabilities (Ren et al., 2016).
Molecular and Chemical Studies
Bridgehead-Bridgehead Interactions : Adcock et al. (1999) studied the properties of a series of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, which are structurally related to 1-Fluorocyclooct-2-yne-1-carboxylic acid. Their research provides insights into the transmission of electronic effects through similar ring systems (Adcock et al., 1999).
Decomposition and Inhibition Study : Liu et al. (2015) investigated 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), examining its decomposition and inhibition of ACC deaminase. This contributes to understanding the stability and reactivity of similar fluorinated cyclic compounds (Liu et al., 2015).
Propiedades
IUPAC Name |
1-fluorocyclooct-2-yne-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-9(8(11)12)6-4-2-1-3-5-7-9/h1-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCOIOVUVGIUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CC(CC1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluorocyclooct-2-yne-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



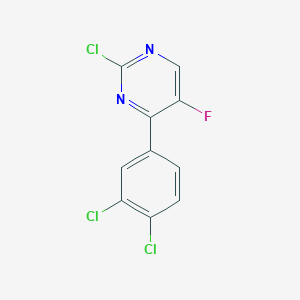
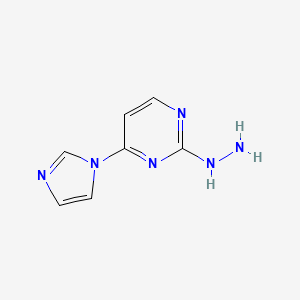
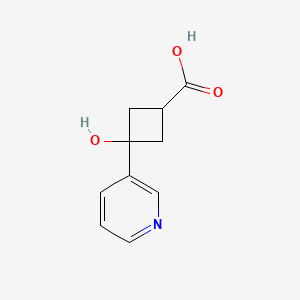
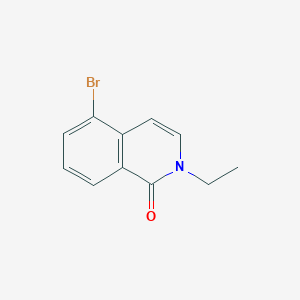
![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)
